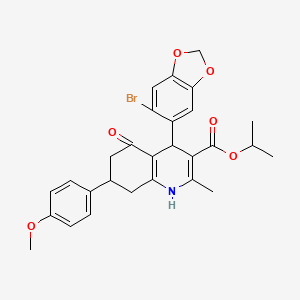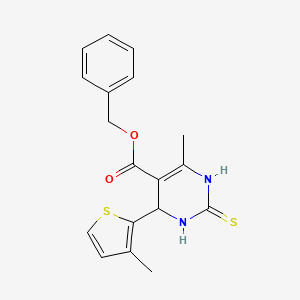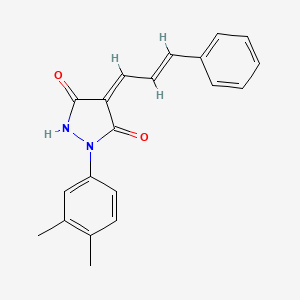
1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol, also known as BPIP, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a selective dopamine D3 receptor antagonist and has been shown to have potential therapeutic effects in the treatment of drug addiction, schizophrenia, and other psychiatric disorders.
Wirkmechanismus
The mechanism of action of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is not fully understood, but it is believed to work by blocking the dopamine D3 receptor. The dopamine D3 receptor is involved in reward and motivation pathways in the brain, and blocking this receptor may reduce the rewarding effects of drugs of abuse and reduce drug-seeking behavior. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol may also modulate other neurotransmitter systems, such as the glutamate and GABA systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has been shown to reduce drug-seeking behavior, reduce the rewarding effects of drugs of abuse, and reduce the symptoms of schizophrenia. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has also been shown to have anti-inflammatory effects and may be effective in reducing inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol in lab experiments is that it is a selective dopamine D3 receptor antagonist, which allows researchers to study the specific effects of blocking this receptor. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is also relatively easy to synthesize and has been optimized to produce high yields and purity.
One of the limitations of using 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol in lab experiments is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well understood. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol may also have off-target effects on other neurotransmitter systems, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol. One area of research is to further investigate the potential therapeutic effects of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol in the treatment of drug addiction and schizophrenia. Clinical trials in humans will be necessary to determine the safety and efficacy of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol in these populations.
Another area of research is to investigate the potential use of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol in the treatment of other psychiatric disorders, such as depression and anxiety. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol may also have potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Conclusion
In conclusion, 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is a chemical compound that has been studied extensively for its potential use in various scientific research applications. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is a selective dopamine D3 receptor antagonist and has been shown to have potential therapeutic effects in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. While there are still many questions to be answered about the safety and efficacy of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol in humans, it is clear that this compound has the potential to be a valuable tool in the study of the brain and behavior.
Synthesemethoden
The synthesis of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol involves several steps, including the condensation of 5-methyl-2,3-diphenyl-1H-indole-1-carboxylic acid with benzylamine to form the corresponding amide intermediate. The amide is then reduced with sodium borohydride to produce the desired product, 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol. The synthesis of 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the treatment of drug addiction. 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has been shown to block the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, and reduce drug-seeking behavior in animal models. This suggests that 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol may have potential therapeutic effects in the treatment of drug addiction.
1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol has also been studied for its potential use in the treatment of schizophrenia. Studies have shown that 1-(4-benzyl-1-piperazinyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol can reduce the symptoms of schizophrenia in animal models and may be effective in treating the negative symptoms of the disorder, such as social withdrawal and lack of motivation.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N3O/c1-27-17-18-33-32(23-27)34(29-13-7-3-8-14-29)35(30-15-9-4-10-16-30)38(33)26-31(39)25-37-21-19-36(20-22-37)24-28-11-5-2-6-12-28/h2-18,23,31,39H,19-22,24-26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXDXGBZUDUCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCN(CC5)CC6=CC=CC=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzyl-piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5214335.png)
![6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5214342.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B5214350.png)



![4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5214385.png)
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)
![2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)
![2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide](/img/structure/B5214420.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)
